
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate ist eine chemische Verbindung mit einer komplexen Struktur, die eine tert-Butylgruppe, eine Chloropyridinylgruppe und eine Cyclohexylgruppe umfasst. Diese Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften häufig in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate umfasst in der Regel mehrere Schritte. Ein übliches Verfahren umfasst die Reaktion von tert-Butylcarbamate mit einem Chloropyridinylderivat unter kontrollierten Bedingungen. Die Reaktion wird häufig in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung großtechnische Reaktionen unter Verwendung ähnlicher Syntheserouten umfassen. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig Reinigungsschritte wie Umkristallisation oder Chromatographie durchgeführt werden, um sicherzustellen, dass das Endprodukt die erforderlichen Spezifikationen erfüllt .
Analyse Chemischer Reaktionen
Reaktionstypen
Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate wird in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt:
Chemie: Als Reagenz in der organischen Synthese und Katalyse.
Biologie: In Studien zur Enzyminhibition und Proteininteraktion.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege können die Hemmung der Enzymaktivität oder die Modulation der Rezeptorsignalisierung umfassen .
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4-((2-chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-butyl-(2-Chloropyridin-4-yl)carbamate
- Tert-butyl-((1-((5-Brom-2-chloropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate
Einzigartigkeit
Tert-butyl-(4-((2-Chloropyridin-4-yl)methyl)cyclohexyl)(methyl)carbamate ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H27ClN2O2 |
|---|---|
Molekulargewicht |
338.9 g/mol |
IUPAC-Name |
tert-butyl N-[4-[(2-chloropyridin-4-yl)methyl]cyclohexyl]-N-methylcarbamate |
InChI |
InChI=1S/C18H27ClN2O2/c1-18(2,3)23-17(22)21(4)15-7-5-13(6-8-15)11-14-9-10-20-16(19)12-14/h9-10,12-13,15H,5-8,11H2,1-4H3 |
InChI-Schlüssel |
CMBWXQFGGBDFBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)CC2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)

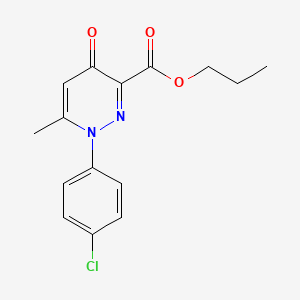

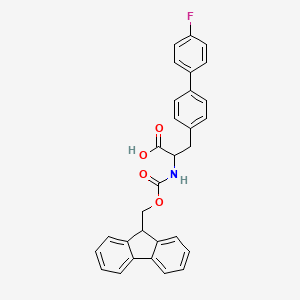
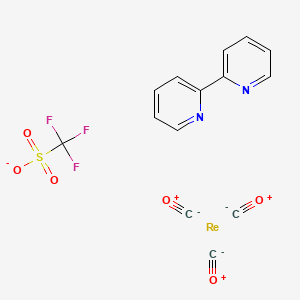
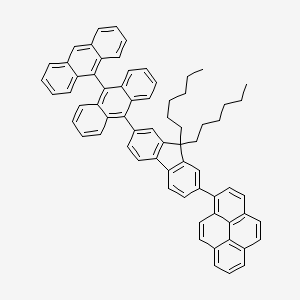
![17-(5,6-Dihydroxy-6-methylheptan-2-yl)-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12303510.png)
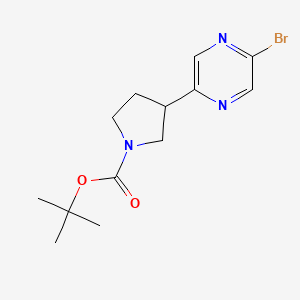

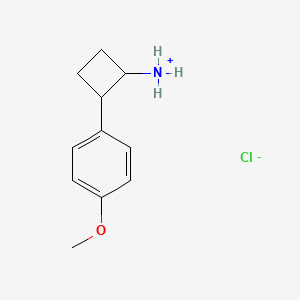
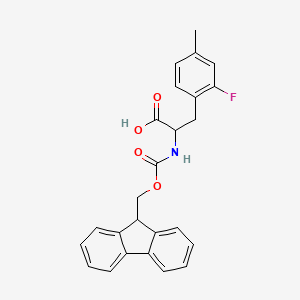
![rac-(1R,3S)-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopentan-1-amine, cis](/img/structure/B12303543.png)
![Ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]pyrazolidine-3-carboxylate](/img/structure/B12303546.png)
